4-Methyl-2,6-bis(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2,6-bis(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a chemical compound that has been the subject of much scientific research in recent years. This compound is commonly referred to as MRS2500 and is a potent and selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is involved in a wide range of physiological processes, including platelet aggregation, smooth muscle contraction, and neuronal signaling.
Wirkmechanismus
MRS2500 is a selective antagonist of the P2Y1 receptor, which is involved in a wide range of physiological processes. By blocking the activity of this receptor, MRS2500 is able to modulate a number of cellular responses, including platelet aggregation, smooth muscle contraction, and neuronal signaling. The precise mechanism of action of MRS2500 is still the subject of ongoing research, but it is thought to involve the inhibition of intracellular calcium signaling pathways.
Biochemical and Physiological Effects:
MRS2500 has a number of biochemical and physiological effects, including the inhibition of platelet aggregation, the relaxation of smooth muscle, and the modulation of neuronal signaling. These effects are mediated through the P2Y1 receptor, which is widely expressed in a number of different tissues and cell types. MRS2500 has also been shown to have anti-inflammatory effects, which may be of particular relevance in the treatment of conditions such as ischemic stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MRS2500 in laboratory experiments is its high degree of selectivity for the P2Y1 receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other signaling pathways. However, one of the limitations of using MRS2500 is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on MRS2500, including:
1. Further studies on the use of MRS2500 as a treatment for ischemic stroke, including clinical trials in humans.
2. Investigations into the potential therapeutic applications of MRS2500 in other neurological conditions, such as epilepsy and traumatic brain injury.
3. Studies on the biochemical and physiological effects of MRS2500 in different tissues and cell types, with a particular focus on its anti-inflammatory effects.
4. Development of new synthesis methods for MRS2500 that improve its solubility and ease of administration in laboratory experiments.
5. Investigation of the potential use of MRS2500 as a tool for studying the role of the P2Y1 receptor in various physiological processes.
Synthesemethoden
The synthesis of MRS2500 involves a number of steps, including the reaction of 2,6-dimethyl-4-nitrophenol with 2-methylpropylamine to form the corresponding amine. This amine is then reacted with 4,5-dicyanoimidazole to form the desired compound. The synthesis of MRS2500 is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.
Wissenschaftliche Forschungsanwendungen
MRS2500 has been the subject of much scientific research in recent years, with a particular focus on its potential therapeutic applications. One of the most promising areas of research involves the use of MRS2500 as a treatment for ischemic stroke. Ischemic stroke is a condition in which the blood supply to the brain is interrupted, leading to brain damage and neurological deficits. MRS2500 has been shown to reduce the size of brain lesions and improve neurological outcomes in animal models of ischemic stroke.
Eigenschaften
IUPAC Name |
4-methyl-2,6-bis(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-10(2)8-19-6-7-20-12-13(17-15(19)20)18(5)16(23)21(14(12)22)9-11(3)4/h10-11H,6-9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUFDHHNGNNFMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Bis(2-methylpropyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.